1-[(2,4-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole
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Overview
Description
Synthesis Analysis
The synthesis of imidazole derivatives often involves multi-component reactions that allow for the efficient assembly of complex structures. For instance, compounds like 1,2,4,5-tetrasubstituted imidazoles have been synthesized using a one-pot, four-component reaction involving 1,2-diketones, aryl aldehydes, ammonium acetate, and substituted aromatic amines, showcasing the versatility and efficiency of imidazole synthesis methods (Yan Ran, Ming Li, Zongren Zhang, 2015).
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by extensive hydrogen-bonded structures, with strong intramolecular O–H...O hydrogen bonds among the hydroxyl groups and significant π···π interactions, which are pivotal for their chemical reactivity and interactions (Bhaskar Nath, J. Baruah, 2012).
Chemical Reactions and Properties
Imidazole derivatives undergo various chemical reactions, including nitration, sulfonation, and reaction with dimethyl sulfoxide (DMSO), leading to a wide range of products with diverse properties. For example, 3-methyl-1-sulfonic acid imidazolium nitrate has been used for the efficient nitration of aromatic compounds, demonstrating the reactivity of imidazole derivatives under different conditions (M. Zolfigol et al., 2012).
Physical Properties Analysis
The physical properties of imidazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. For instance, the crystal packing in the solid state structures of salts derived from imidazole compounds is assisted by electrostatic and weak interactions, which affect their solubility and melting points (Bhaskar Nath, J. Baruah, 2012).
Chemical Properties Analysis
The chemical properties of imidazole derivatives, such as reactivity, acidity, and stability, are determined by their functional groups and molecular structure. For example, the presence of sulfonyl, nitro, and methyl groups in the imidazole ring influences its reactivity towards different reagents and conditions, leading to a variety of chemical transformations and products with specific properties (M. Zolfigol et al., 2012).
properties
IUPAC Name |
1-(2,4-dimethylphenyl)sulfonyl-2-methyl-5-nitroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-8-4-5-11(9(2)6-8)20(18,19)14-10(3)13-7-12(14)15(16)17/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYBXJVGQCNQLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole |
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